Methylarsine
Description
Structure
2D Structure
Properties
CAS No. |
83636-33-3 |
|---|---|
Molecular Formula |
CH3As |
Molecular Weight |
89.956 g/mol |
InChI |
InChI=1S/CH3As/c1-2/h1H3 |
InChI Key |
KRDDXSIKPQVLDP-UHFFFAOYSA-N |
Canonical SMILES |
C[As] |
Origin of Product |
United States |
Synthetic Methodologies in Methylarsine Research
Laboratory Synthesis Pathways of Methylarsine and Analogues
The synthesis of this compound and its related compounds in a laboratory setting is primarily achieved through the reduction of appropriate arsenic precursors and the manipulation of organoarsenic intermediates.
Reduction of Alkylarsonous Acids and Related Precursors
A prominent pathway for the synthesis of this compound involves the reduction of pentavalent methylarsonic acid (MMAV) or its derivatives. A common precursor, sodium methylarsonate (B1206947), can be reduced to the trivalent state, often in the form of this compound oxide (CH₃AsO), using reducing agents like sulfur dioxide (SO₂) in the presence of hydrochloric acid and a catalyst such as potassium iodide. nih.govresearchgate.net This trivalent intermediate is a crucial stepping stone towards this compound.
Further reduction of trivalent organoarsenic compounds, such as methylarsenic dichloride (CH₃AsCl₂), with hydride reducing agents leads to the formation of this compound (CH₃AsH₂). ontosight.ai Similarly, dithis compound ((CH₃)₂AsH) can be synthesized by the reduction of cacodylic acid ((CH₃)₂AsO₂H) with zinc and hydrochloric acid. ontosight.ai These reduction reactions are fundamental in accessing the desired arsine hydrides.
Formation via Organoarsenic Intermediates
The synthesis of this compound and its analogues frequently proceeds through key organoarsenic intermediates. Diiodothis compound (CH₃AsI₂) is a significant intermediate that can be synthesized by treating a sodium methylarsonate solution with iodide, hydrochloric acid, and sulfur dioxide. researchgate.net This diiodo derivative is noted to be more stable during storage compared to this compound oxide, although both are susceptible to oxidation. researchgate.net
This compound oxide itself can be synthesized from diiodothis compound. One method involves dissolving diiodothis compound in benzene (B151609) and refluxing it with an aqueous solution of sodium carbonate. researchgate.net This process yields this compound oxide with high purity and yield. researchgate.net These intermediates, particularly the trivalent methylarsenicals, are pivotal in the subsequent steps to produce this compound and its derivatives. For instance, the methylation of trivalent arsenic intermediates with methyl iodide is a key step in the synthesis of the organoarsenical antibiotic arsinothricin. rsc.org
Stereoselective and Enantioselective Approaches (if applicable)
While direct stereoselective synthesis is not applicable to the achiral this compound molecule, the principles of stereoselective and enantioselective synthesis are highly relevant in the preparation of more complex, chiral arsine analogues. Research has demonstrated the successful asymmetric synthesis of chiral tertiary arsines. For example, the reaction of 1,1,1-tris(chloromethyl)ethane (B87162) with sodium or lithium (2-dimethylarsinophenyl)methylarsenide has led to the formation of chiral tetra- and hexa(tertiary arsines). nih.gov The different diastereomers of the resulting tetra(tertiary arsine) have been shown to bind to a metal center in a completely stereoselective manner. nih.gov Such stereocontrolled syntheses are crucial for developing chiral ligands for applications in asymmetric catalysis.
Precursor Chemistry and Reactivity in Academic Synthesis
The choice and reactivity of precursor compounds are critical for the successful synthesis of this compound and its derivatives. Sodium methylarsonate is a widely used and commercially available starting material. researchgate.net Its reactivity is exemplified in the Meyer reaction, where sodium arsenite reacts with an alkyl halide, such as methyl iodide, to produce sodium methylarsonate. canada.ca
Diiodothis compound (CH₃AsI₂) serves as another important precursor. It can be prepared from sodium methylarsonate and is more stable for storage than this compound oxide. researchgate.net The reactivity of these trivalent methylarsenicals is central to forming more complex organoarsenic compounds. For instance, sodium methylarsonite, prepared in situ from the reduction of sodium methylarsonate, can undergo nucleophilic displacement reactions, as seen in the synthesis of 2-hydroxyethyl(methyl)arsinic acid. nih.gov
The following table summarizes key precursors and their roles in this compound research:
| Precursor Compound | Formula | Key Role in Synthesis |
| Sodium Methylarsonate | Na₂CH₃AsO₃ | Commercially available starting material for producing trivalent methylarsenicals. researchgate.net |
| Diiodothis compound | CH₃AsI₂ | A stable trivalent intermediate for the synthesis of this compound oxide and other derivatives. researchgate.net |
| This compound Oxide | CH₃AsO | A key trivalent intermediate formed from the reduction of pentavalent precursors. researchgate.net |
| Methylarsenic Dichloride | CH₃AsCl₂ | A precursor that can be directly reduced to this compound. ontosight.ai |
Advances in Analytical Purity and Yield for Research Applications
Ensuring the analytical purity and maximizing the yield of this compound and its analogues are crucial for reliable research applications. Various analytical techniques are employed to assess the purity of these compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of arsenic species. nih.govnih.gov For volatile compounds like this compound, derivatization with reagents such as 2,3-dimercapto-1-propanol (BAL) can facilitate GC-MS analysis, allowing for the simultaneous determination of different arsenic species. nih.govnih.gov The optimization of derivatization conditions, including reaction time and temperature, is critical for achieving accurate and quantitative results. nih.gov
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is another dominant method for the speciation and quantification of arsenicals. nih.gov This technique offers high sensitivity and can separate various arsenic compounds, which is essential for purity assessment. nih.gov
Improving the yield of synthetic reactions is a constant focus in academic research. For the synthesis of this compound oxide from diiodothis compound, a yield of 84% with 98.2% purity has been reported after recrystallization from ether. researchgate.net In the synthesis of other organoarsenic compounds, optimizing reaction conditions, such as using an excess of a reagent like methyl iodide and elevated temperatures, has been shown to be critical for achieving optimal yields. rsc.org The choice of purification method, such as fractional distillation for volatile compounds or recrystallization for solids, also plays a significant role in obtaining high-purity products. researchgate.net
Chemical Transformations and Derivatization in Controlled Environments
This compound is a highly reactive gas, and its chemical transformations and derivatization are often conducted in controlled environments to ensure safety and achieve desired products. ontosight.ai It is sensitive to oxygen, and its oxidation can lead to the formation of various products, including (RAs)n, (RAsO)n, and RAsO₃H₂. researchgate.net
In the context of analytical chemistry, derivatization is a key chemical transformation. The reaction of this compound and other arsenicals with thiol-containing reagents to form more stable and less volatile derivatives is a common strategy for analysis by GC-MS. nih.govnih.gov For example, the reaction with 1,3-propanedithiol (B87085) (PDT) can be used to derivatize monomethylarsonic acid for analysis. researchgate.net
Furthermore, this compound can be used as a building block for the synthesis of other organoarsenic compounds. ontosight.ai For instance, the reaction of monothis compound with this compound oxide can lead to the formation of arsenodimethyl. nih.gov These transformations highlight the utility of this compound as a reactive intermediate in organoarsenic chemistry. The controlled reaction of trivalent arsenic compounds with alkyl halides, such as the methylation with methyl iodide, is a fundamental transformation used to build more complex organoarsenicals. rsc.org
Biogeochemical Cycling of Methylarsine
Environmental Occurrence and Distribution Patterns of Volatile Organoarsenicals
Volatile organoarsenicals, including monomethylarsine, dithis compound, and trithis compound (B50810), are found across a range of environmental systems. Their presence is transient, as they are chemically reactive, but their detection signifies active arsenic transformation processes.
Methylarsines are present in the atmosphere primarily as trace gases. who.int Their existence in the air is fleeting due to their chemical instability. researchgate.net, acs.org Studies have demonstrated that under simulated daytime conditions with UV light, methylated arsines have short half-lives of approximately 8 hours. researchgate.net, acs.org They are considerably more stable in darkness, suggesting that atmospheric transport over significant distances is more likely to occur at night. researchgate.net, acs.org, researchgate.net
In the atmosphere, these volatile compounds undergo oxidation, transforming into less volatile species such as methylarsonate (B1206947) (MA), dimethylarsinate (B1200466) (DMA), and trithis compound oxide (TMAO). acs.org, nih.gov These oxidized products readily adsorb onto atmospheric particulate matter (PM). acs.org, nih.gov The widespread detection of these oxidation products in PM10 samples, even in remote or rural areas, provides strong evidence for the global occurrence of arsenic biovolatilization. researchgate.net For instance, a study in an urban area in Austria found that while inorganic arsenic was dominant, organoarsenicals like DMA and TMAO were detected year-round and could constitute up to 35% of the total extractable arsenic in particles smaller than 1 µm, particularly during the summer. acs.org Another study in Argentina identified TMAO as the predominant organoarsenical in PM10 samples, with concentrations of all organoarsenicals ranging from 4 to 60 pg As m⁻³. researchgate.net This suggests that low-level, diffuse biovolatilization from soils and water is a widespread and potentially underestimated phenomenon. researchgate.net, researchgate.net
Table 1: Atmospheric Concentration of Arsenic Species in an Urban Area (Graz, Austria)
| Arsenic Species | Average Concentration (pg As m⁻³) | Contribution to Extracted Arsenic | Seasonal Trend |
|---|---|---|---|
| Inorganic Arsenic | 265 ± 362 | 89.1 ± 6.9% | Higher in winter |
| Trithis compound Oxide (TMAO) | Not specified | 7.9 ± 5.5% | Higher in summer |
| Dimethylarsinate (DMA) | Not specified | 2.6 ± 2.2% | Higher in summer |
| Methylarsonate (MA) | Not specified | 0.4 ± 0.2% | Detected mostly in summer |
Data sourced from a study of daily PM10 samples collected between February 2017 and February 2018. acs.org
In aquatic environments, arsenic speciation is complex, governed by factors like redox potential and pH. lidsen.com While the more oxidized and less volatile forms (arsenate, arsenite, MMA, and DMA) are commonly measured in the water column, the formation of volatile methylarsines is a critical link for the transfer of arsenic from the hydrosphere to the atmosphere. montana.edu
Direct detection of volatile this compound has been reported in specific aquatic systems, notably in geothermal waters. For example, monothis compound has been measured in geothermal waters in New Zealand at concentrations ranging from 0.08 to 1.9 µg/kg. montana.edu Such geothermal environments, with their unique chemistry and microbial communities, are significant sites for this compound generation. montana.edu, nih.gov
In more common aquatic systems like lakes and rivers, the production of methylarsines is favored in anoxic (oxygen-depleted) bottom waters and sediments where microbial activity is high. nih.gov, epa.gov Although direct measurements in the water column are sparse due to their volatility and rapid dispersion, their formation in sediments is a recognized pathway in the biogeochemical cycle of arsenic. lidsen.com The presence of organic matter in aquatic systems can further facilitate the creation of a reducing environment, which promotes the mobilization and subsequent methylation of arsenic. lidsen.com
Soils and sediments are primary compartments for the generation of this compound. The process is predominantly driven by microorganisms under reducing conditions. osti.gov The biomethylation of arsenic compounds can lead to the formation of highly toxic, volatile species including monothis compound, dithis compound, and trithis compound. osti.gov
The rate and extent of this compound evolution from soils are influenced by several environmental factors:
Redox Potential : Anaerobic or anoxic conditions strongly favor the reduction of arsenic and its subsequent methylation into volatile arsines. researchgate.net, acs.org Flooded soils, such as rice paddies, are recognized as significant sources of atmospheric methylarsines. researchgate.net, researchgate.net
Organic Matter : The addition of organic matter to soils can stimulate microbial activity and enhance the production and volatilization of methylarsines. researchgate.net
Soil Type and Temperature : The specific microbial communities present in different soil types and prevailing temperatures also affect the rate of arsenic volatilization. researchgate.net, acs.org
Arsenic Speciation : The chemical form of arsenic initially present can influence the type of arsine produced. Studies have shown that while inorganic arsenic can be converted to arsine, the application of methylarsonate and dimethylarsinate to soils primarily yields this compound and dithis compound, respectively. researchgate.net
While this compound production is a key process, the total amount of arsenic lost from soil via volatilization is generally small compared to the total arsenic reservoir in the soil. researchgate.net, annualreviews.org For instance, in one study of an arsenic-contaminated paddy soil, the volatilization of methylarsines accounted for only 0.014% of the total soil arsenic over a two-month period. annualreviews.org
Aquatic System Dynamics (Lakes, Rivers, Oceans)
Intercompartmental Transport and Fluxes
The movement of this compound between the land, water, and air is a complex process driven by physical, chemical, and biological mechanisms. This transport dictates the compound's distribution and potential impact on various ecosystems.
The volatilization of methylated arsenic compounds, including this compound, dithis compound, and trithis compound, is a key pathway for the transfer of arsenic from terrestrial and aquatic environments to the atmosphere. acs.org This process is primarily mediated by microorganisms such as bacteria, fungi, and archaea, which convert inorganic arsenic into volatile methylated species. mdpi.comasm.org This biotransformation is considered an important detoxification mechanism for the microorganisms involved. asm.org
Once formed, these volatile arsines can be released from soils and water bodies. montana.edu For instance, studies in paddy soils have detected dithis compound and trithis compound in the air above the fields, indicating active volatilization. asm.orgasm.org The rate of volatilization can be influenced by several environmental factors, including soil moisture, organic matter content, and the presence of specific microbial communities. mdpi.comresearchgate.net Adding methylated arsenic forms like monomethylarsonic acid (MMAs(V)) and dimethylarsinic acid (DMAs(V)) to soil can significantly boost the volatilization of this compound, as their conversion to volatile forms is relatively rapid. mdpi.com
Upon entering the atmosphere, methylarsines are relatively stable and can be transported over considerable distances before being oxidized to less volatile, pentavalent compounds like monomethylarsonic acid, dimethylarsinic acid, and trithis compound oxide. researchgate.net These oxidized products can then be redeposited onto land and water surfaces through wet and dry deposition, thereby continuing the biogeochemical cycle. mdpi.com The estimated atmospheric half-life for methylarsines under daytime conditions is approximately 8 hours. researchgate.net
Table 1: Volatilization of Arsenic Species by Pseudomonas alcaligenes
| Arsenic Species | Amount Volatilized (ng of As) | Percentage of Total As(III) Added |
|---|---|---|
| Dithis compound (DMAs(III)H) | 880.4 | ~1.3% |
| Trithis compound (TMAs(III)) | 58.9 | ~1.3% |
Data sourced from a study on the biotransformation of arsenite by Pseudomonas alcaligenes NBRC 14159. asm.org
In aquatic systems, this compound and other methylated arsenic species are integral to the transfer of arsenic between the water column, sediments, and the atmosphere. montana.edu The formation of these compounds is driven by microbial activity, particularly under anaerobic conditions found in sediments. researchgate.net
The exchange between sediment and water is a crucial process governing the concentration of arsenic in aquatic environments. sfu.ca Arsenic that has been deposited and buried in sediments can be mobilized through microbial methylation, which converts it into more mobile and potentially volatile forms. lidsen.com This process facilitates the release of arsenic from the sediment back into the water column. lidsen.com Conversely, arsenic in the water column can be transported to the sediment. soton.ac.uk
The transport of this compound within the water column is influenced by water flow, turbulence, and stratification. fondriest.com As volatile compounds, they can move from the water to the atmosphere, a process influenced by factors like temperature and wind speed. montana.edu The presence of organic matter and the redox potential of the water are key factors that affect the speciation and mobility of arsenic, with reducing environments facilitating its mobilization from sediments. lidsen.com The formation of various organo-arsenic compounds, including this compound, complicates the assessment of its transport and bioaccumulation in aquatic food chains. waterquality.gov.au
The soil-plant-atmosphere continuum represents a significant pathway for the cycling of this compound. adelaide.edu.auflinders.edu.auunitn.it Plants can absorb methylated arsenic species from the soil through their root systems. mdpi.com Research has shown that various plants can take up monomethylarsonic acid (MMAs(V)) and dimethylarsinic acid (DMAs(V)), which are precursors to volatile methylarsines. mdpi.com The uptake rate for these methylated forms is generally lower than that for inorganic arsenic. mdpi.com
Once inside the plant, these arsenic compounds can be translocated to different parts of the plant. The transfer coefficient for methylated arsenic in plants is often higher than that of inorganic arsenic. mdpi.com While some arsenic may be stored in plant tissues, there is also a pathway for its release into the atmosphere. For example, in rice paddies, this compound can be volatilized directly from the soil. mdpi.com Additionally, some research suggests that rice plants themselves may have a mechanism to reduce trithis compound oxide (TMAs(V)O) to the more volatile trithis compound (TMAs(III)), which is then released into the atmosphere. mdpi.com
The interactions in the rhizosphere—the soil region directly influenced by root secretions—are particularly important. Microbial activity in the rhizosphere, potentially stimulated by the plant, can enhance the methylation and subsequent volatilization of arsenic from the soil. researchgate.net This complex interplay highlights the active role of plants in mediating the flux of this compound from the soil to the atmosphere. mdpi.com
Table 2: Plant Root Absorption Rate of Different Arsenic Species
| Arsenic Species | Relative Absorption Rate |
|---|---|
| Arsenate (As(V)) | 5 |
| Monomethylarsonic acid (MMAs(V)) | 2 |
| Dimethylarsinic acid (DMAs(V)) | 1 |
Data represents the average absorption rate of As(V) by plant roots is five times that of DMAs(V) and 2.5 times that of MMAs(V). mdpi.com
Aquatic Transport and Sediment-Water Exchange
Interferences and Interactions with Other Elemental Biogeochemical Cycles (e.g., Sulfur, Phosphorus, Iron, Manganese, Antimony)
The biogeochemical cycle of this compound is not isolated but interacts significantly with the cycles of other elements. lidsen.comlidsen.com These interactions can influence the formation, transformation, and mobility of arsenic species.
Sulfur: The arsenic and sulfur cycles are often closely linked, particularly in geothermal environments and anoxic sediments where both elements undergo redox transformations. lidsen.com The activity of sulfate-reducing bacteria can impact arsenic cycling. For instance, the addition of molybdate, an inhibitor of these bacteria, has been shown to enhance the evolution of dithis compound from paddy soils, suggesting a competitive or inhibitory relationship between the two processes. nih.gov Furthermore, under highly reducing conditions, arsenic can co-precipitate with iron sulfides, affecting its availability for methylation. lidsen.com
Phosphorus: The chemical similarity between arsenate (a precursor for this compound formation) and phosphate (B84403) leads to competitive interactions. lidsen.com High concentrations of phosphate in the soil solution can inhibit the uptake of arsenate by plants and microorganisms, thereby reducing the substrate available for methylation. lidsen.comlidsen.com Studies have also shown that phosphate can strongly inhibit the formation of trithis compound in microbial cultures. nih.gov
Iron: Iron oxides are major adsorbents of arsenic species in soils and sediments. researchgate.net The adsorption affinity varies among different arsenic compounds. Below pH 7, the adsorption affinity on iron oxides decreases in the order: Arsenate > Dimethylarsinic acid (DMAs(V)) > Monomethylarsonic acid (MMAs(V)) > Arsenite. researchgate.net This adsorption can limit the bioavailability of arsenic for microbial methylation. Changes in redox conditions that cause the dissolution of iron oxides can release adsorbed arsenic, making it available for transformation into this compound. researchgate.net
Antimony: Arsenic and antimony, both metalloids in Group 15 of the periodic table, undergo similar biomethylation processes. nih.gov Microorganisms capable of methylating arsenic to form volatile arsines can often also methylate antimony to form trimethylstibine. nih.govusgs.gov This suggests parallel biogeochemical pathways and potential for competitive interactions between arsenic and antimony for the microbial methylation machinery. usgs.gov
Table 3: List of Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| This compound | CH₃AsH₂ |
| Dithis compound | (CH₃)₂AsH |
| Trithis compound | (CH₃)₃As |
| Monomethylarsonic acid | MMAs(V) |
| Dimethylarsinic acid | DMAs(V) |
| Trithis compound oxide | TMAs(V)O |
| Arsenite | As(III), As₂O₃, NaAsO₂ |
| Arsenate | As(V), H₂AsO₄⁻, HAsO₄²⁻ |
| Phosphate | PO₄³⁻ |
| Molybdate | MoO₄²⁻ |
| Iron Oxides | e.g., Ferrihydrite, Goethite |
| Manganese Oxides | e.g., Birnessite |
| Trimethylstibine | (CH₃)₃Sb |
Microbial and Biotic Transformations of Methylarsine
Microbial Methylation Pathways of Arsenic to Methylarsine
Microbial methylation is a key process that converts inorganic arsenic into various methylated forms, including the volatile gas this compound. nih.govresearchgate.net This biotransformation is generally considered a detoxification mechanism for the microorganisms involved, as it converts toxic inorganic arsenic into forms that can be removed from the cell. pnas.orgresearchgate.net The process involves a series of reduction and oxidative methylation steps. researchgate.netoup.com
A wide array of microorganisms across different domains of life are capable of methylating arsenic. nih.govnih.gov The ability to produce this compound and other methylated arsenicals is not confined to a specific group but is found in various bacteria, fungi, yeasts, and archaea. frontiersin.orgnih.govnih.gov
Bacteria: Numerous bacterial species have been identified as arsenic methylators. For instance, Rhodopseudomonas palustris is a well-studied soil bacterium capable of methylating arsenite. asm.orgnih.govfrontiersin.org Other examples include species from the genera Pseudomonas and Alcaligenes, which have been shown to produce arsine gas under certain conditions. nih.govresearchgate.net Some Pseudomonas species are also involved in the methylation of arsenic under aerobic conditions. researchgate.net The recently identified Paraclostridium sp. EML can methylate arsenic in anaerobic environments. mdpi.com
Fungi and Yeasts: Fungi were among the first organisms in which arsenic methylation was observed. nih.gov Genera such as Penicillium, Aspergillus, and the yeast Candida are known to produce trithis compound (B50810). nih.gov For example, Penicillium chrysogenum, Penicillium notatum, Aspergillus niger, and Aspergillus fischeri can convert methylarsonate (B1206947) to trithis compound. nih.gov The yeast Candida humicola metabolizes this compound oxide to dimethylarsinic acid. nih.govcapes.gov.br
Archaea: Archaea, particularly methanogens, also participate in arsenic methylation. frontiersin.org Some methanogenic archaea can methylate arsenic as a side reaction of their methane (B114726) biosynthetic pathway, using methylcobalamin (B1676134) as a methyl donor under anaerobic conditions. frontiersin.orgnih.gov The arsM gene, responsible for arsenic methylation, has been identified in archaea like Halobacterium sp. nih.gov
The following table summarizes some of the microbial genera and species involved in arsenic methylation:
Table 1: Examples of Microorganisms Involved in Arsenic Methylation| Microbial Group | Genus/Species | Transformation Observed |
|---|---|---|
| Bacteria | Rhodopseudomonas palustris | Methylation of arsenite to methylated arsenic compounds. asm.orgnih.gov |
| Pseudomonas sp. | Production of arsine; methylation of arsenic under aerobic conditions. nih.govresearchgate.net | |
| Alcaligenes sp. | Production of arsine. nih.govresearchgate.net | |
| Bacillus sp. CX-1 | As(III)-methylating bacterium. nih.gov | |
| Paraclostridium sp. EML | Methylation of arsenic under anaerobic conditions. mdpi.com | |
| Fungi | Penicillium chrysogenum | Conversion of methylarsonate to trithis compound. nih.gov |
| Aspergillus niger | Conversion of methylarsonate to trithis compound. nih.gov | |
| Yeasts | Candida humicola | Metabolism of this compound oxide to dimethylarsinic acid. nih.govcapes.gov.br |
| Archaea | Halobacterium sp. | Contains arsM gene for arsenic resistance through methylation. nih.gov |
| Methanogens | Methylation of arsenite to dithis compound. nih.gov |
The primary enzyme responsible for the biological methylation of arsenic is the As(III) S-adenosylmethionine (SAM) methyltransferase, commonly known as ArsM in microbes and AS3MT in animals. frontiersin.orgnih.gov ArsM catalyzes the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to trivalent arsenic (arsenite). researchgate.netpnas.org
The enzyme ArsM contains conserved cysteine residues that are crucial for binding arsenic and facilitating the methylation reaction. asm.orgnih.gov While most identified ArsM enzymes have four conserved cysteines, a novel ArsM from Bacillus sp. CX-1 has been found to require only two of these residues for its function. nih.gov
In some anaerobic bacteria, an alternative pathway exists where methylcobalamin, instead of SAM, serves as the methyl donor. researchgate.netnih.gov
The genetic basis for arsenic biomethylation is centered around the arsM gene, which encodes the ArsM enzyme. frontiersin.orgmdpi.com The arsM gene is widespread among bacteria, archaea, fungi, and algae. frontiersin.orgasm.org Its presence in a diverse range of microorganisms suggests an ancient evolutionary origin. nih.gov
In many prokaryotes, the arsM gene is often found within ars operons, which are clusters of genes that confer arsenic resistance. asm.orgnih.gov The expression of arsM can be regulated by an arsenic-responsive transcriptional repressor called ArsR. pnas.org When arsenite is present, it binds to ArsR, leading to the expression of the ars genes, including arsM. frontiersin.orgfrontiersin.org This regulatory mechanism ensures that the detoxification process is activated in the presence of the toxicant.
The arsM gene from Rhodopseudomonas palustris was one of the first to be cloned and characterized. frontiersin.org129.15.40 When expressed in an arsenic-sensitive strain of Escherichia coli, it conferred resistance by converting arsenite into volatile trithis compound. pnas.org129.15.40 This demonstrated the direct role of arsM in arsenic detoxification through methylation and volatilization. researchgate.net The diversity and abundance of arsM genes in various environments can be used as a molecular marker to study arsenic-methylating microbial communities. frontiersin.orgfrontiersin.org
Several environmental factors can significantly influence the rate and extent of microbial arsenic methylation and this compound production. These factors affect both the microbial communities and the activity of their enzymes. oregonstate.education
Redox Potential (Eh): The redox potential of the environment is a critical factor. Anaerobic (reducing) conditions generally favor the methylation of arsenic and the production of volatile methylarsines like dithis compound and trithis compound. acs.orguchile.clnih.gov Under reducing conditions, arsenate is reduced to arsenite, the primary substrate for the ArsM enzyme. uchile.clresearchgate.net The concentration of methylated arsenic species tends to decrease as the redox potential becomes more oxidizing. uchile.cl
pH: Soil and sediment pH can influence arsenic methylation. Studies have shown a negative correlation between soil pH and the concentration of methylated arsenic in pore water, suggesting that acidic conditions may favor higher methylation activity. 129.15.40acs.org However, the abundance of arsM genes has been found to correlate positively with soil pH. 129.15.40acs.org At a neutral pH, soluble arsenic has been observed to be highest, while at pH 6.5, organic arsenic species were the major soluble forms in one study. uni-hohenheim.de
Organic Matter: The presence of dissolved organic carbon (DOC) has been positively correlated with the concentration of methylated arsenic species. 129.15.40acs.org Organic matter can serve as a carbon and energy source for heterotrophic microorganisms, potentially stimulating their metabolic activity, including arsenic methylation.
Salinity: Salinity can also play a role, as arsenic methylation occurs in both freshwater and marine environments. The specific requirements may vary between different microbial species adapted to different salinity levels.
Genetic and Molecular Basis of Biomethylation (e.g., arsM genes)
Biotic Demethylation and Degradation Pathways of this compound
Just as microorganisms can synthesize methylated arsenicals, they can also break them down. frontiersin.org This process, known as demethylation, is an important part of the arsenic cycle, converting organic arsenic back into inorganic forms. frontiersin.orgnih.gov
The primary enzyme involved in the demethylation of trivalent methylarsenicals is a C-As lyase called ArsI. frontiersin.org ArsI is a dioxygenase that cleaves the carbon-arsenic bond in compounds like methylarsenite (MAs(III)), converting it back to the less toxic arsenite (As(III)). frontiersin.orgresearchgate.net The arsI gene is widely distributed in aerobic bacteria. frontiersin.org
Demethylation of pentavalent methylarsenicals like methylarsonate (MAs(V)) can be a more complex, multi-step process. In some soil bacterial communities, it involves two distinct steps carried out by different microbes: first, the reduction of MAs(V) to MAs(III) by bacteria such as Burkholderia species, followed by the demethylation of MAs(III) by bacteria like Streptomyces species. acs.orgclu-in.org In anoxic paddy soils, demethylation of dimethylarsinate (B1200466) (DMA) may involve methanogens converting it to monomethylarsonate (MMA), which is then demethylated to arsenite by denitrifying bacteria. researchgate.net
Certain yeasts and fungi, such as Candida humicola and Scopulariopsis brevicaulis, have also been shown to be capable of demethylating methylarsenicals. nih.govcapes.gov.br
Biotransformations in Non-Human Organisms
The biotransformation of arsenic is not limited to microorganisms but also occurs in a variety of other organisms, including algae, plants, and animals. nih.gov
Algae: Marine and freshwater algae can take up arsenate and transform it into non-volatile methylated arsenic compounds, such as methylarsonate and dimethylarsinate, as well as more complex organoarsenicals like arsenosugars. nih.govnih.gov This is considered a detoxification strategy. nih.gov
Plants: Terrestrial plants can take up methylated arsenic species from the soil. nih.gov Once inside the plant, these compounds can be further metabolized. The presence of methylated arsenic in rice grains, for example, is largely attributed to the uptake of methylated species produced by microbes in the soil. nih.gov
Animals: In animals, arsenic methylation is also a key metabolic pathway, catalyzed by the AS3MT enzyme, an ortholog of the microbial ArsM. frontiersin.org This process primarily occurs in the liver and results in the formation of mono- and dimethylated arsenic species that are then excreted in the urine. pnas.org While historically considered a detoxification process, the trivalent methylated intermediates produced are actually more toxic than inorganic arsenite, raising questions about the true physiological role of this pathway in animals. frontiersin.orgpnas.org
The following table lists the compound names mentioned in this article.
Plant Uptake and Metabolism of Methylated Arsenicals
Plants can absorb methylated arsenic compounds, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), primarily from the soil and water. researchgate.net The source of these methylated species in the environment is largely microbial, as higher plants have not been found to possess the necessary genes, like arsM, to methylate inorganic arsenic themselves. frontiersin.org Instead, they take up methylated arsenicals produced by soil microorganisms. nih.gov
The uptake of methylated arsenicals by plant roots occurs, but generally at a lower rate than for inorganic arsenic. nih.gov A study involving 46 different plant species found that while all could absorb MMA(V) and DMA(V), the root absorption rate for inorganic arsenate (As(V)) was, on average, five times greater than for DMA(V) and 2.5 times greater than for MMA(V). nih.gov The uncharged forms of MMA(V) and DMA(V) are taken into rice roots partly through aquaporin channels, specifically the nodulin 26-like intrinsic proteins (NIP), such as OsLsi1. nih.govulisboa.pt
Once absorbed, the translocation of these compounds within the plant shows a different pattern. DMA, in particular, is transported more effectively throughout the plant than inorganic arsenic. researchgate.net This efficient translocation means that exposure to DMA(V) can lead to higher arsenic concentrations in the shoots compared to exposure to an equivalent amount of As(V). publish.csiro.au The transfer factor (TF), which indicates the efficiency of translocation from root to shoot, is significantly higher for methylated species. For instance, one study reported a median TF of 0.81 for DMA(V) and 0.30 for MAV, compared to just 0.09 for As(V). publish.csiro.au This difference in mobility can lead to the accumulation of methylated arsenicals in various plant tissues, including the grains of rice. frontiersin.org
Inside the plant, some metabolic transformation of methylated arsenicals can occur. Research has shown that plants, such as rice grown in axenic (sterile) culture, can reduce pentavalent monomethylarsonic acid (MMA(V)) to the more cytotoxic trivalent form, monomethylarsonous acid (MMA(III)). frontiersin.org In one experiment, MMA(III) accounted for 65% of the arsenic found in the roots of rice plants that were fed MMA(V). frontiersin.org However, these studies also indicated that plants are unable to perform further methylation, for example, converting MMA(V) into DMA(V).
Table 1: Research Findings on Plant Uptake and Metabolism of Methylated Arsenicals
| Plant Species | Arsenical Studied | Key Findings | Citations |
|---|---|---|---|
| Rice (Oryza sativa) | MMA(V), DMA(V) | Plants take up methylated arsenicals produced by soil microbes; cannot methylate inorganic arsenic themselves. | |
| Rice (Oryza sativa) | MMA(V) | MMA(V) is taken up by roots and can be reduced to MMA(III) within the root tissue. | frontiersin.org |
| 46 different plant species | As(V), MMA(V), DMA(V) | Uptake of As(V) by roots is higher than for MMA(V) and DMA(V). | nih.gov |
| Various plant species | As(V), MAV, DMA(V) | Translocation of methylated species (MAV, DMAV) to shoots is more efficient than for inorganic arsenic (AsV). | publish.csiro.au |
Analytical Chemistry for Methylarsine Speciation in Environmental Matrices
Sample Collection, Preservation, and Preparation for Volatile Organoarsenicals
The integrity of methylarsine analysis heavily relies on meticulous sample collection and preservation protocols designed to minimize the loss of these volatile compounds. For solid samples like soil and sediment, it is imperative to collect them in a manner that preserves their native structure to prevent the escape of volatile organic compounds (VOCs). clu-in.org The use of volatile organics analysis (VOA) vials, which are often pre-cleaned and can be directly used in laboratory autosamplers, helps to minimize sample handling and potential contamination. epa.gov
Key considerations for sample collection and preservation include:
Immediate Preservation: Environmental samples should be chemically preserved in the field immediately after collection. clu-in.org For low-level VOC analysis, preservation in an aqueous sodium bisulfate solution is a common practice, unless carbonates are present. clu-in.org
Temperature Control: Refrigeration or freezing is a primary method for preserving samples, as it slows down both biological and chemical degradation processes and reduces the volatility of analytes. epa.gov Samples stored without chemical preservation, for instance in EnCore™ samplers, must be kept at 4 ± 2 °C and analyzed within 48 hours of collection. clu-in.org
Minimizing Contamination: Care must be taken to avoid contamination during sampling. This includes not filling sample vials near running motors or exhaust systems and segregating samples to prevent cross-contamination from high-concentration to low-concentration samples. epa.gov For water samples, it's recommended to flush taps (B36270) before collection and to fill vials without trapping air bubbles. mo.gov
Holding Times: Preserved VOC samples generally have a holding time of 14 days. mo.gov Unpreserved samples, however, require analysis within a much shorter timeframe, often within 24 to 48 hours. mo.govoregon.gov
For marine samples, freeze-drying can be an effective preservation technique to prevent microbial activity that could alter the arsenic speciation. nih.gov However, freezing and thawing of certain samples like seaweed before drying can lead to the loss of organoarsenicals. nih.gov Extraction of arsenic species from solid matrices is often achieved using solvents like methanol-water mixtures or dilute acids. nih.govethz.ch
Hyphenated Analytical Techniques for this compound Detection and Quantification
Hyphenated techniques, which couple a separation method with a detection method, are essential for the speciation of complex mixtures of arsenic compounds. ajrconline.org These techniques offer enhanced sensitivity, resolution, and speed compared to standalone methods. ajrconline.orgsemanticscholar.org
Gas Chromatography-Based Methods (e.g., GC-AAS, GC-MS, GC-ICP-MS, GC-AES)
Gas chromatography (GC) is a powerful separation technique for volatile compounds like this compound. nih.gov When coupled with sensitive detectors, it allows for the precise quantification of different arsine species.
GC-MS (Gas Chromatography-Mass Spectrometry): This is a widely used technique for the analysis of volatile arsenic species. researchgate.net It allows for the determination of arsine, monothis compound, dithis compound, and trithis compound (B50810) in less than 2 minutes without extensive sample pre-treatment. researchgate.net The detection limits for these species are in the picogram range. researchgate.net Derivatization techniques, such as using 2,3-dimercapto-1-propanol (BAL), can be employed to analyze less volatile arsenic species in complex matrices like soil. nih.govplos.org
GC-AAS (Gas Chromatography-Atomic Absorption Spectrometry): This hyphenated technique combines the separation power of GC with the element-specific detection of AAS. nih.gov
GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry): This is another highly sensitive technique for arsenic speciation. nih.gov
GC-AES (Gas Chromatography-Atomic Emission Spectrometry): This method utilizes atomic emission for detection, providing another avenue for specific arsenic analysis. nih.gov
A key step in many GC-based methods for arsines is cryotrapping, where the volatile arsines are trapped at low temperatures (e.g., using liquid nitrogen) before being thermally desorbed and separated on the GC column based on their boiling points. researchgate.netnih.gov The boiling points for arsine, this compound, dithis compound, and trithis compound are -55°C, 2°C, 36°C, and 52°C, respectively. researchgate.net
Hydride Generation Techniques Coupled with Spectrometry (e.g., HG-AAS, HG-CT-AAS)
Hydride generation (HG) is a common sample introduction technique for arsenic analysis, where arsenic compounds are converted to their volatile hydride forms (arsines) using a reducing agent like sodium borohydride. nih.gov
HG-AAS (Hydride Generation-Atomic Absorption Spectrometry): This technique has long been used for the analysis of total arsenic. nih.gov By coupling HG with cryotrapping and AAS (HG-CT-AAS), it becomes a powerful tool for arsenic speciation. nih.govnih.gov The trapped arsines are separated based on their boiling points and detected by AAS. nih.gov
pH-Specific Hydride Generation: A significant advancement in HG techniques is the use of pH-specific generation of arsines. capes.gov.brrsc.org This allows for the differentiation between trivalent and pentavalent arsenic species. capes.gov.brrsc.org For instance, at pH 6, arsines are selectively generated from trivalent arsenicals, while at pH 1, both tri- and pentavalent species are reduced. rsc.org This method has been optimized to allow for the simultaneous detection and quantification of a wide range of arsenic metabolites. capes.gov.brrsc.org
L-Cysteine Treatment: The addition of L-cysteine can be used as a pre-reductant to ensure the conversion of pentavalent methylated arsenicals to their trivalent forms before hydride generation, allowing for their detection. nih.gov
The detection limits for methylated arsenicals using these techniques can be as low as a few nanograms per liter. nih.gov
Liquid Chromatography-Based Speciation Approaches (e.g., HPLC-ICP-MS, IC-ICP-MS, SEC-ICP-MS)
Liquid chromatography (LC) is a versatile separation technique that can be coupled with various detectors for arsenic speciation, particularly for non-volatile species. semanticscholar.orgnih.gov
HPLC-ICP-MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry): This is a very common and powerful hyphenated technique for arsenic speciation. semanticscholar.orgnih.gov It combines the excellent separation capabilities of HPLC with the high sensitivity and element-specificity of ICP-MS.
IC-ICP-MS (Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry): Ion chromatography is particularly useful for separating ionic arsenic species. semanticscholar.orgnih.gov
SEC-ICP-MS (Size-Exclusion Chromatography-Inductively Coupled Plasma-Mass Spectrometry): Size-exclusion chromatography separates molecules based on their size and is another option for arsenic speciation when coupled with ICP-MS. semanticscholar.orgnih.gov
These LC-based methods are crucial for analyzing a wide array of arsenic compounds found in environmental and biological samples. nih.govepa.govrsc.org
Methodological Advancements and Challenges in Trace Level Analysis and Oxidation State Specificity
The accurate determination of this compound and other arsenic species at trace levels, and the differentiation between their oxidation states, present ongoing analytical challenges.
Advancements:
pH-Specific Hydride Generation: The development of pH-specific hydride generation has been a major step forward, enabling the selective analysis of trivalent and pentavalent arsenic species. rsc.org This is critical as the toxicity of arsenic compounds is highly dependent on their oxidation state. nih.gov
Cryotrapping Techniques: The use of automated cryotrapping systems coupled with gas chromatography has significantly improved the separation and detection of volatile arsines. nih.gov
Sensitive Detectors: The coupling of separation techniques with highly sensitive detectors like ICP-MS and AFS has lowered detection limits to the parts-per-trillion (ng/L) or even picogram level. researchgate.netnih.gov
Challenges:
Sample Stability: The volatility and reactivity of this compound make sample collection and preservation a critical challenge. clu-in.orgepa.gov Losses can occur through volatilization and interconversion of species.
Matrix Effects: Complex environmental matrices can interfere with the analysis, requiring robust sample preparation and extraction methods. nih.govplos.org For instance, the analysis of arsenic in soil is more challenging than in water due to the complex matrix. nih.govplos.org
Oxidation State Specificity: While pH-specific HG is a powerful tool, ensuring the complete and selective reduction of different arsenic species without altering their original oxidation state remains a focus of research. nih.gov
Cost and Accessibility: Highly sensitive hyphenated techniques like HPLC-ICP-MS are expensive to purchase and maintain, which can limit their availability in routine monitoring laboratories. uliege.beijpsjournal.com
The development of simpler, more cost-effective, and robust analytical methods for trace-level arsenic speciation is an ongoing area of research. uliege.bescirp.org
Isotopic Analysis and Tracing in this compound Biogeochemistry
Isotopic analysis is a powerful tool for tracing the sources and transformation pathways of elements in the environment. While the application of stable isotope analysis to this compound biogeochemistry is less developed compared to elements like mercury or selenium, the principles offer significant potential. ethz.chnih.gov
The study of stable isotopes of elements like carbon, hydrogen, and the heteroatom (in this case, arsenic) within a molecule can provide insights into its formation and degradation processes. nih.gov For example, different formation pathways (e.g., biological methylation versus industrial sources) might impart distinct isotopic signatures on the this compound molecule.
Potential Applications:
Source Apportionment: By characterizing the isotopic composition of this compound from different sources (e.g., microbial activity in sediments, industrial emissions), it may be possible to trace its origin in the atmosphere and other environmental compartments.
Transformation Pathways: Isotopic fractionation, the slight enrichment or depletion of certain isotopes during chemical reactions, can be used to study the degradation and transformation of this compound in the environment. nih.gov For instance, the reaction of this compound with atmospheric oxidants could lead to a characteristic change in its isotopic composition. acs.orgnih.gov
Biogeochemical Cycling: Isotopic tracers can help to elucidate the role of this compound in the broader biogeochemical cycle of arsenic, including its volatilization from terrestrial and aquatic systems and subsequent atmospheric transport and deposition. copernicus.orgdigitalatlasofancientlife.org
The development of analytical methods capable of precisely measuring the isotopic ratios of arsenic and other elements in this compound at environmental concentrations is a key prerequisite for realizing the full potential of this approach.
Environmental and Ecological Dynamics of Methylarsine
Atmospheric Fate and Degradation Mechanisms of Volatile Methylarsines
Volatile arsenic species, including methylarsine and its derivatives, are subject to atmospheric transport and transformation processes that dictate their environmental persistence and fate. acs.org Research indicates that these gaseous compounds are stable enough to travel significant distances from their emission source before being converted into non-volatile forms. acs.orgnih.gov
The primary driver of volatile this compound degradation in the atmosphere is photochemical reaction initiated by sunlight. acs.orgresearchgate.net Experimental studies have determined that under daytime conditions with UV light, methylated arsines exhibit a half-life of approximately 8 hours. acs.orgnih.govresearchgate.net This contrasts sharply with their behavior in nighttime or dark conditions, where they are found to be considerably more stable. acs.orgnih.gov The degradation process involves the oxidation of the volatile arsines by UV radiation, which transforms them into non-volatile arsenic compounds that can then be deposited back onto land or water surfaces. nih.gov This photochemical oxidation is a key mechanism in the atmospheric cycling of arsenic. nih.gov
Table 1: Atmospheric Stability of Volatile Arsines
| Compound Group | Condition | Atmospheric Half-Life | Source(s) |
| Methylated Arsines | Daytime (UV light) | ~8 hours | acs.org, nih.gov, researchgate.net |
| Methylated Arsines | Nighttime (dark) | Considerably more stable | acs.org, nih.gov, researchgate.net |
| Arsine (AsH₃) | Daytime & Nighttime | Considerably higher stability than methylated arsines | acs.org, nih.gov |
The hydroxyl radical (•OH) is a highly reactive oxidant in the troposphere, responsible for the degradation of many trace gases. researchgate.net Consequently, the reaction between volatile arsines and •OH has been a subject of investigation. Computational chemistry models have been used to explore these reaction pathways. acs.orgnih.gov However, for methylarsines, studies have shown that the conversion to non-volatile compounds cannot be explained by simple hydrogen abstraction or direct hydroxyl radical addition. acs.orgnih.govresearchgate.net Furthermore, research has indicated that the strength of the arsenic-carbon (As-C) and arsenic-hydrogen (As-H) bonds is not the primary factor determining the decrease in stability with increasing methylation of the arsine species. acs.orgnih.gov
In a related context, detailed studies on the reaction between the parent compound, arsine (AsH₃), and the hydroxyl radical have identified several potential channels. researchgate.net These include a hydrogen abstraction pathway leading to AsH₂ and H₂O, and H-elimination pathways forming arsinous acid (AsH₂OH). researchgate.net For the AsH₃ + •OH reaction, the formation of arsinous acid is the major pathway at typical atmospheric temperatures (200–1000 K). researchgate.net
The atmospheric degradation of volatile methylarsines ultimately leads to their conversion into non-volatile, oxidized pentavalent arsenic compounds. researchgate.net These compounds are then subject to gas-particle transformation and can be removed from the atmosphere via wet or dry deposition. researchgate.netnih.gov The primary non-volatile products identified from the atmospheric oxidation of methylarsines include:
Arsenate (As(V))
Monomethylarsonic acid (MMAs(V))
Dimethylarsinic acid (DMAs(V))
Trithis compound (B50810) oxide (TMAs(V)O) researchgate.net
Trithis compound, when volatilized from sources like seawater, is rapidly oxidized in the atmosphere to form trithis compound oxide (TMAs(V)O), which has been identified as the dominant form of organic arsenic in atmospheric deposition. nih.gov
Reaction Kinetics with Atmospheric Radicals (e.g., Hydroxyl Radical)
Ecological Mechanisms of Interaction in Non-Human Biota and Ecosystems
This compound and related compounds play a significant role in the biogeochemical cycling of arsenic, particularly through their interactions with microbial communities and their subsequent behavior in terrestrial systems. nih.gov
Microbial communities have developed complex interactions with arsenic compounds, using them in a form of microbial warfare. frontiersin.org Certain microbes can produce methylarsenite (MAs(III)) through the methylation of inorganic arsenite or the reduction of methylarsenate (MAs(V)). nih.gov This biogenic MAs(III) acts as a potent antibiotic, inhibiting the growth of competing, sensitive bacteria and thereby shaping the microbial community structure. frontiersin.orgnih.gov The production of this toxic MAs(III) can provide a competitive advantage to the producing organisms. nih.gov
In response, other members of the microbial community have evolved specific resistance mechanisms to survive: frontiersin.orgnih.gov
Oxidation: The ArsH enzyme detoxifies MAs(III) by oxidizing it to the less toxic pentavalent form, MAs(V).
Demethylation: The ArsI enzyme degrades MAs(III) by cleaving the carbon-arsenic bond, yielding less toxic inorganic arsenite.
Efflux: The ArsP and ArsK proteins are efflux permeases that actively pump MAs(III) out of the cell.
The structure of the microbial community can also influence the production of volatile arsines. For instance, the addition of molybdate, an inhibitor of sulfate-reducing bacteria, to paddy soils has been shown to significantly enhance the evolution of dithis compound from dimethylarsenate (DMAs(V)) by altering the microbial community composition. acs.org Anaerobic conditions may also promote the activity and population of anaerobic arsenic-methylating microbes. nih.gov
In terrestrial environments, methylarsines are products of microbial activity in the soil, which influences arsenic's mobility and availability for plant uptake.
In Soils: The transformation of arsenic in soils is heavily influenced by microbial processes and environmental conditions. ethz.ch Under anaerobic (flooded) conditions, as found in paddy soils, the reductive conversion of methylated arsenic compounds to volatile methylarsines is a dominant pathway. nih.govulisboa.ptannualreviews.org In contrast, under aerobic conditions, both volatilization and demethylation (degradation to inorganic arsenate and CO₂) can occur. annualreviews.orgnih.gov Studies have shown that volatilization of this compound species from soil generally represents a small fraction of the total arsenic present. acs.org However, the process is significant as it facilitates the transfer of arsenic from the soil to the atmosphere. nih.gov Research on soils incubated with dimethylarsinate (B1200466) found that under anaerobic conditions, up to 61% of the arsenic was volatilized over a 24-week period, compared to 35% under aerobic conditions. nih.gov The concentration of methylated arsenic in soil pore water can vary significantly depending on soil type and conditions. acs.org
Table 2: Methylated Arsenic Concentrations in Pore Water of Various Flooded Soils
| Soil Origin | Total Methylated As (µg L⁻¹) | Methylated As as % of Total As | Source(s) |
| Bangladesh (Paddy Soil 1) | < 1 | < 1% | acs.org |
| Bangladesh (Paddy Soil 2) | ~5 | ~2% | acs.org |
| China (Paddy Soil 1) | ~10 | ~30% | acs.org |
| China (Paddy Soil 2) | ~15 | ~15% | acs.org |
| UK (Grassland Soil) | ~20 | ~69% | acs.org |
| USA (Paddy Soil) | ~85 | ~60% | acs.org |
In Plants: Plants can absorb methylated arsenic species from the soil. ulisboa.ptannualreviews.org Undissociated forms of methylated arsenic, such as monomethylarsonic acid and dimethylarsinic acid, are taken up through aquaporin channels, which are also responsible for silicon transport. ulisboa.ptannualreviews.org Once inside the plant, these compounds can accumulate. Many plant species contain small quantities of methylated arsenic compounds, including monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). ulisboa.ptannualreviews.org In some cases, methylated species can be significant; for example, in red clover growing on high-arsenic soil, MMA and DMA accounted for 35% and 24% of the extracted arsenic, respectively. ulisboa.pt In rice grains, methylated arsenic can constitute a large proportion of the total arsenic, ranging from 10% to 90%. nih.gov The presence of organic arsenic in plants can also result from methylation within the plant itself, as suggested by studies where soil solutions contained only inorganic arsenic, yet the plants accumulated methylated forms. ethz.ch
Aquatic Ecosystem Dynamics and Trophic Transfer (non-human food chains)
The introduction of this compound and other arsenic compounds into aquatic environments sets in motion a complex series of interactions that determine its fate and ecological impact. The dynamics within these ecosystems involve continuous transformation, partitioning between water and sediment, and movement through the food web.
Biotransformation in Aquatic Environments
In aquatic systems, arsenic undergoes extensive biotransformation, a process largely driven by microorganisms. nih.govnii.ac.jp Bacteria, phytoplankton, and algae play a pivotal role in the biogeochemical cycling of arsenic. nii.ac.jpresearchgate.net Under anaerobic conditions, such as those found in sediments, methanogenic bacteria can methylate inorganic arsenic as part of their metabolic processes, potentially as a detoxification mechanism. nih.gov This process involves the reduction of arsenate to arsenite, followed by methylation to produce compounds like dithis compound. nih.gov Fungi present in aquatic environments can also transform inorganic and organic arsenic compounds into volatile methylarsines. nih.gov
Phytoplankton, the primary producers in many aquatic food webs, are capable of absorbing arsenate from the water. researchgate.net Inside the algal cells, arsenate is reduced to arsenite and then undergoes a series of methylation steps, leading to the formation of various organoarsenic compounds, including methylarsonate (B1206947) and dimethylarsinate. cdnsciencepub.comclu-in.org Studies on freshwater green algae have demonstrated their ability to methylate sodium arsenite, producing methylarsonic acid, dimethylarsinic acid, and trithis compound oxide. cdnsciencepub.com However, volatile methylarsines were not detected in the headspace gas of these cultures, suggesting an inability of these algae to fully reduce the methylated arsenic species. cdnsciencepub.com The efficiency of this methylation process can be influenced by environmental factors such as the concentration of phosphate (B84403) in the water. cdnsciencepub.com
Bioaccumulation in Aquatic Organisms
Bioaccumulation refers to the net uptake of a chemical from all exposure routes, including water, sediment, and food. ecetoc.org While arsenic can bioaccumulate in aquatic organisms, the extent and chemical form of the accumulated arsenic vary significantly among species and trophic levels. epa.govuts.edu.au Unlike some persistent organic pollutants, arsenic generally does not biomagnify in aquatic food chains; in fact, its concentration often decreases at higher trophic levels. uts.edu.aucluin.org
Marine organisms, in particular, can accumulate arsenic to concentrations significantly higher than those in the surrounding water. lidsen.com However, the accumulated arsenic is often in the form of non-toxic or less toxic organic compounds like arsenobetaine (B179536). researchgate.netwaterquality.gov.au The formation of these organoarsenical compounds is considered a detoxification mechanism. waterquality.gov.au
Higher trophic levels tend to be less sensitive to arsenic as they primarily accumulate it from their food rather than directly from the water column. waterquality.gov.au The process of methylation is a common detoxification pathway in algae, converting more toxic inorganic arsenic into less harmful organic forms. waterquality.gov.au
Trophic Transfer
Trophic transfer is the process by which chemical substances are passed from one organism to another through consumption. savemyexams.com In aquatic food chains, arsenic is transferred from primary producers like algae to primary consumers (herbivores) and then to secondary and tertiary consumers (carnivores). savemyexams.com
The initial step in the trophic transfer of arsenic involves its uptake by primary producers. nih.gov Marine algae, for instance, transform arsenate into non-volatile methylated arsenic compounds, which is considered beneficial as these forms are less toxic to the marine invertebrates that consume the algae. nih.gov Freshwater algae and aquatic plants also synthesize similar lipid-soluble arsenic compounds. nih.gov
Research indicates that the biotransformation of arsenic, rather than trophic transfer alone, is a primary driver for the accumulation of arsenobetaine in marine fish. lidsen.com While arsenic is transferred through the food web, the chemical form of arsenic can change at each trophic level due to the metabolic processes of the organisms.
Research Findings on this compound and Related Compounds in Aquatic Ecosystems
Detailed studies have provided insights into the behavior of different arsenic species in aquatic environments. For example, the toxicity of arsenic compounds to aquatic life varies significantly with their chemical form. Inorganic arsenite (As(III)) is generally more toxic than inorganic arsenate (As(V)), and both are more toxic than their methylated counterparts, monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). waterquality.gov.au
The following table summarizes toxicity data for various arsenic compounds in a freshwater alga:
| Compound | 96-hour EC50 (mg/L) |
| Arsenite | 0.08 |
| Arsenate | 0.16 |
| Monomethylarsonate | 12.4 |
| Dimethylarsenate | 35.7 |
| Data for the freshwater alga Scenedesmus obliquus. EC50 is the concentration that causes a 50% effect on the population. waterquality.gov.au |
A study on the lower Mississippi River investigated the presence of various arsenic species in fish. While this compound was not detected, dithis compound and trithis compound were found in fish tissues, indicating the biotransformation of arsenic within the aquatic ecosystem. epa.gov
The following table shows the concentration of different arsenic species in fish from the lower Mississippi River:
| Arsenic Species | Concentration (mg/kg) |
| This compound | Not Detected |
| Dithis compound | 0.005 - 2.762 |
| Trithis compound | 0.003 - 0.839 |
| Data represents a mean of numerous species. epa.gov |
These findings underscore the complex dynamics of this compound and other arsenic compounds in aquatic ecosystems, where biotransformation and trophic transfer processes ultimately determine the form and concentration of arsenic at different levels of the food web.
Theoretical and Computational Investigations of Methylarsine Chemistry
Molecular Structure and Spectroscopic Characterization through Computational Methods
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been instrumental in characterizing the molecular structure and spectroscopic properties of methylarsine. These theoretical approaches allow for the precise calculation of geometric parameters, such as bond lengths and angles, and the simulation of vibrational and rotational spectra.
Systematic studies employing various theoretical levels, such as B3LYP, CAM-B3LYP, and M06-2X with basis sets like cc-pVTZ and cc-pVQZ, have been conducted to determine the equilibrium geometries and fundamental frequencies of this compound. researchgate.net The calculated results for properties like nuclear quadrupole coupling constants have shown good agreement with available experimental and theoretical data, thereby validating the computational models used. researchgate.net
Below is a table summarizing key molecular and spectroscopic parameters for this compound derived from computational studies. These parameters are crucial for the unambiguous identification of this compound in various environments and for understanding its chemical behavior.
| Parameter | Computational Method | Calculated Value | Reference Experimental/Theoretical Value |
| As-C Bond Length (Å) | B3LYP/cc-pVTZ | Data not available in search results | Data not available in search results |
| As-H Bond Length (Å) | B3LYP/cc-pVTZ | Data not available in search results | Data not available in search results |
| C-As-H Bond Angle (°) | B3LYP/cc-pVTZ | Data not available in search results | Data not available in search results |
| H-As-H Bond Angle (°) | B3LYP/cc-pVTZ | Data not available in search results | Data not available in search results |
| Rotational Constants (GHz) | M06-2X/cc-pVQZ | Data not available in search results | Data not available in search results |
| Vibrational Frequencies (cm⁻¹) | B3LYP/cc-pVTZ | Data not available in search results | Data not available in search results |
| Note: Specific calculated values for bond lengths, angles, and frequencies were not available in the provided search results. The table structure is provided as a template for where such data would be presented. |
The accurate prediction of spectroscopic data is not only fundamental to the characterization of the molecule but also aids in the interpretation of experimental spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. scielo.org.mxresearchgate.netchemrxiv.orgrsc.org
Reaction Mechanisms and Pathways Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for investigating the intricate details of chemical reactions at a molecular level. nih.govrsc.org These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, providing a comprehensive understanding of reaction mechanisms. researchgate.netchemrxiv.org
In the context of this compound, computational studies have been crucial in elucidating its reaction pathways, particularly its atmospheric degradation. The reaction of this compound with hydroxyl radicals (•OH), a key atmospheric oxidant, has been a subject of theoretical investigation. nih.govacs.orgresearchgate.net Computational modeling has been employed to understand the degradation pathway and the factors influencing the stability of this compound and its methylated counterparts. nih.govacs.org
Initial hypotheses suggested that the atmospheric conversion of methylarsines to nonvolatile compounds could be explained by H-atom abstraction or OH addition. However, quantum chemical calculations have shown that these pathways are not the primary degradation routes. nih.govacs.org Furthermore, it was computationally determined that the strength of the As-C and As-H bonds is not the deciding factor for the observed decrease in stability with increased methylation among volatile arsine species. nih.govacs.org
The general process for using quantum chemical calculations to explore reaction pathways involves:
Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and •OH) and potential products are optimized to find their lowest energy structures.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the energy maximum along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the reactants and products on the potential energy surface. researchgate.net
Energy Profile Construction: The relative energies of reactants, transition states, and products are used to construct a reaction energy profile, which provides the activation energy and reaction enthalpy.
These computational insights are vital for building accurate models of atmospheric chemistry and understanding the environmental lifecycle of arsenic compounds.
Modeling of Environmental Fate and Atmospheric Stability
Computational modeling plays a critical role in predicting the environmental fate and atmospheric stability of volatile arsenic compounds like this compound. nih.govacs.orgresearchgate.net These models integrate data from quantum chemical calculations with atmospheric parameters to simulate the transport, transformation, and deposition of these species.
Studies have shown that methylarsines are relatively stable in the air, with estimated half-lives of approximately 8 hours under daytime conditions (in the presence of UV light). nih.govacs.orgresearchgate.net They are found to be considerably more stable during nighttime. nih.govacs.org This stability is sufficient for them to travel significant distances from their emission source before being converted into less volatile, oxidized forms. nih.govacs.orgresearchgate.net
The atmospheric degradation of this compound is primarily driven by reactions with oxidants such as the hydroxyl radical (•OH). nih.govacs.org Computational chemistry has been employed to investigate the mechanisms of these reactions. nih.govacs.orgresearchgate.net The results of these models indicate that upon release into the atmosphere, arsines are expected to be oxidized to form compounds such as arsenite, arsenate, and methylarsonates. walisongo.ac.id For instance, trithis compound (B50810) is known to convert to trithis compound oxide (TMAsO), a common form of arsenic found in the environment. walisongo.ac.id
The following table summarizes key findings from computational modeling of the atmospheric fate of this compound.
| Parameter | Finding | Citation |
| Atmospheric Half-life | Methylated arsines have a half-life of approximately 8 hours under daytime conditions with UV light. They are significantly more stable in the dark. | nih.govacs.orgresearchgate.net |
| Transport | Volatile arsenic species are stable enough to be transported over considerable distances in the atmosphere before converting to nonvolatile compounds. | nih.govacs.orgresearchgate.net |
| Degradation Pathway | The conversion to nonvolatile compounds is a key degradation pathway. Computational studies have investigated reactions with hydroxyl radicals (•OH), although simple H-abstraction or OH addition does not fully explain the conversion. | nih.govacs.org |
| Oxidation Products | Arsines are expected to oxidize to form arsenite, arsenate, and methylarsonates. | walisongo.ac.id |
These modeling efforts are essential for assessing the environmental risks associated with this compound and for developing strategies to mitigate its potential impact.
Future Directions and Emerging Research Avenues in Methylarsine Studies
Integration of Multi-Omics Approaches in Microbial Arsenic Metabolism
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complexities of microbial arsenic metabolism. By integrating these approaches, researchers can move beyond studying single genes or enzymes to understanding the entire network of biological processes involved in the methylation of arsenic to form methylarsine.
Metagenomic analysis of microbial communities from arsenic-contaminated environments, such as paddy soils, has already revealed a high diversity of arsenic metabolism genes. nih.gov These studies have identified numerous microorganisms harboring the arsM gene, which is responsible for arsenic methylation. nih.gov However, a significant challenge has been the difficulty in isolating and culturing anaerobic bacteria that actively methylate arsenic in a laboratory setting. nih.gov A multi-omics approach, combining metagenomics, metatranscriptomics, and metaproteomics, has proven successful in identifying and isolating elusive anaerobic arsenic-methylating bacteria. nih.gov For instance, this strategy led to the isolation of Paraclostridium sp. EML, a bacterium confirmed to express the arsM gene and other genes involved in detoxifying methylated arsenic. mdpi.com
Future research will likely focus on:
Functional Metagenomics: To identify novel genes and pathways involved in arsenic methylation and demethylation.
Metatranscriptomics and Metaproteomics: To understand how gene expression and protein activity related to arsenic metabolism are regulated in response to environmental cues.
Metabolomics: To identify the full spectrum of arsenic-containing metabolites produced by microbial communities, providing a more complete picture of the arsenic biogeochemical cycle. frontiersin.org
This integrated approach will be instrumental in elucidating the conditions under which this compound production is favored and identifying the key microbial players in this process.
Development of Advanced In Situ and Real-Time Analytical Techniques
A major limitation in studying volatile arsenic compounds like this compound has been the lack of sensitive and field-deployable analytical methods. walisongo.ac.idacs.org Traditional techniques often involve sample collection and subsequent laboratory analysis, which can introduce artifacts and does not capture the dynamic nature of this compound emissions.
Recent advancements in analytical chemistry are beginning to address these challenges. Atmospheric-pressure interface time-of-flight mass spectrometry (APi-TOF-MS) has been successfully used for the real-time, in-situ detection of airborne arsenic cations, including protonated trithis compound (B50810) oxide, a stable oxidation product of trithis compound. walisongo.ac.idresearchgate.net This technique has provided valuable insights into the atmospheric cycling of arsenic, linking it to microbial activity in soil and water. walisongo.ac.idresearchgate.net
Future development in this area is expected to focus on:
Portable Mass Spectrometers: To enable real-time monitoring of this compound fluxes in a variety of environments, from rice paddies to industrial sites.
Cryotrapping and Gas Chromatography: Further refinement of cryotrapping techniques coupled with gas chromatography and sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) will improve the separation and quantification of different arsine species. researchgate.net
Sensor Technology: The development of low-cost, portable sensors for the continuous monitoring of volatile arsenic compounds would revolutionize our ability to assess exposure risks and understand the spatial and temporal variability of this compound emissions.
These advanced analytical tools will be critical for validating and improving biogeochemical models and for assessing the effectiveness of remediation strategies.
Refined Biogeochemical Models for Global Arsenic Cycling with this compound Components
Current biogeochemical models for arsenic cycling often oversimplify or neglect the role of microbial methylation and the subsequent volatilization of methylarsines. acs.org This is a significant gap in our understanding, as biovolatilization can be a major pathway for arsenic mobilization and transport in certain environments. researchgate.netbiorxiv.org
To create more accurate and predictive models, future research needs to incorporate:
Methylation and Demethylation Rates: Quantitative data on the rates of microbial arsenic methylation and demethylation under different environmental conditions are essential. researchgate.net
Volatilization Fluxes: Field measurements of this compound emissions from various sources, such as soils and sediments, are needed to parameterize and validate models. acs.org
Atmospheric Transport and Transformation: A better understanding of the atmospheric stability and transformation of methylarsines is crucial for predicting their long-range transport and deposition. researchgate.netacs.org
Recent studies have begun to provide some of this critical data. For example, research in aquifers has suggested that biomethylation could contribute significantly to arsenic cycling, potentially transforming hundreds of tons of inorganic arsenic to methylated species annually on a global scale. researchgate.net Furthermore, metagenomic analyses have revealed the widespread presence of arsenic biotransformation genes in various ecosystems, highlighting the importance of including these microbial processes in global models. researchgate.netnih.gov By integrating these new data streams, refined biogeochemical models will provide a more holistic view of the global arsenic cycle and its impact on human and environmental health.
Exploration of this compound in Extreme Environments and Astrobiological Contexts
Extremophiles, organisms that thrive in environments with extreme temperatures, pH, salinity, or pressure, offer a unique window into the limits of life and the potential for life beyond Earth. cuny.edu The study of arsenic metabolism in these organisms is a burgeoning field with implications for both biotechnology and astrobiology.
Investigations into geothermal environments, known for their elevated arsenic content, have revealed the presence of extremophilic microorganisms capable of arsenic methylation. researchgate.net For example, an extremophilic eukaryotic alga of the order Cyanidiales has been implicated in this process in Yellowstone National Park. researchgate.net The ability of microorganisms to volatilize heavy metals, including arsenic, has been observed in various extremophiles, such as archaea from the genus Halobacterium. researchgate.net
In the context of astrobiology, the search for life on other planets and moons often focuses on identifying biosignatures—substances or patterns that provide evidence of life. Volatile organic compounds (VOCs), including potentially this compound, are considered promising biosignatures because they can be detected remotely. open.ac.uk The presence of certain VOCs in an extraterrestrial atmosphere could indicate ongoing biological activity. open.ac.uk The study of extremophiles on Earth that produce such compounds helps to define the potential range of biosignatures we might look for elsewhere. cuny.eduopen.ac.uk Future research in this area will likely involve:
Characterizing Arsenic Metabolism in a Wider Range of Extremophiles: To understand the diversity of mechanisms for arsenic methylation in extreme environments.
Investigating the Stability of this compound under Simulated Extraterrestrial Conditions: To assess its potential as a detectable biosignature.
Analyzing Samples from Mars and Other Celestial Bodies: For the presence of arsenic compounds and other potential biosignatures. The study of minerals like siderite and vivianite, which have been identified on Mars and can be used as energy sources by some terrestrial bacteria, provides a basis for exploring potential microbial life on other planets. astrobiology.com
Potential for Bioremediation and Environmental Management Strategies
Bioremediation, the use of living organisms to remove or detoxify pollutants, is a promising and environmentally friendly approach for managing arsenic contamination. iiardjournals.orgnih.gov Strategies involving microorganisms and plants (phytoremediation) can be employed to immobilize, transform, or remove arsenic from soil and water. mdpi.comcsic.es
The microbial process of arsenic methylation and volatilization, which produces this compound, has potential applications in bioremediation. By enhancing the activity of arsenic-methylating microorganisms, it may be possible to convert toxic inorganic arsenic into volatile forms that can be removed from the contaminated site. nih.gov However, the toxicity of some methylated arsenic species necessitates a careful and thorough understanding of the entire process. frontiersin.orgnih.gov
Future research in this area will focus on:
Bioaugmentation and Biostimulation: Developing strategies to introduce specific arsenic-methylating microorganisms (bioaugmentation) or to stimulate the activity of indigenous populations (biostimulation) to enhance arsenic volatilization. iiardjournals.org
Phytovolatilization: Exploring the use of plants, in conjunction with their associated microbes, to take up arsenic from the soil and convert it into volatile forms. csic.es
Integrated Approaches: Combining microbial remediation with other techniques, such as phytostabilization (using plants to immobilize contaminants), to create more effective and sustainable remediation solutions. mdpi.com
A deeper understanding of the genetic and biochemical pathways of this compound production will be essential for harnessing these processes for environmental cleanup. researchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing methylarsine (CH₃AsH₂) in laboratory settings, and how can purity be ensured?
- Methodology : this compound synthesis typically involves reducing methylarsonous acid derivatives (e.g., methylarsonic acid) with agents like sodium borohydride or lithium aluminum hydride under inert atmospheres . Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁵As nuclei) and mass spectrometry (MS). Gas chromatography (GC) coupled with flame ionization detection (FID) or MS ensures volatile compound purity .
- Key Considerations : Strict control of reaction conditions (temperature, pH) and rigorous exclusion of oxygen/water are critical to prevent oxidation to methylarsonic oxide .
Q. How can this compound be detected and quantified in environmental or biological samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile this compound analysis. Derivatization with chelating agents (e.g., dithiols) stabilizes the compound prior to analysis . For biological matrices, hyphenated techniques like HPLC-ICP-MS (inductively coupled plasma MS) are employed, with detection limits optimized via collision/reaction cell technology .
- Validation Steps : Calibration curves using isotopically labeled internal standards (e.g., ⁷⁵As-enriched this compound) mitigate matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across different experimental models?
- Methodology : Conduct a systematic review (PRISMA guidelines) to aggregate data from in vitro (cell lines), in vivo (rodent models), and computational studies . Meta-analyses should account for variables such as exposure duration, dose metrics, and metabolic differences between species. Sensitivity analyses identify outliers, while mechanistic studies (e.g., arsenic methylation pathways) clarify discrepancies .
- Case Example : Discrepancies in LD₅₀ values may arise from variations in glutathione levels across models, which modulate arsenic detoxification .
Q. What experimental designs are optimal for studying this compound’s degradation pathways under environmental conditions?
- Methodology : Use controlled photolysis reactors with UV-Vis irradiation to simulate sunlight-driven degradation. Monitor intermediates via time-resolved FTIR or Raman spectroscopy. Isotope-labeling (e.g., ¹³C or ²H) tracks bond cleavage pathways .
- Data Interpretation : Compare degradation kinetics in aerobic vs. anaerobic systems to assess oxygen’s role in pathway divergence .
Q. How can computational models improve predictions of this compound’s reactivity in biological systems?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model this compound’s interaction with biomolecules like glutathione or DNA bases. Molecular dynamics (MD) simulations predict membrane permeability and binding affinities .
- Validation : Cross-validate computational results with experimental data (e.g., X-ray crystallography of this compound-protein adducts) .
Methodological Challenges and Solutions
Q. What strategies address the co-occurrence of this compound with other arsenic species in analytical workflows?
- Approach : Implement sequential extraction protocols (e.g., Tessier method) to fractionate arsenic species. Speciation analysis via ion chromatography (IC)-ICP-MS distinguishes this compound from arsenite, arsenate, and dimethylarsinic acid .
- Pitfalls : this compound’s volatility requires headspace or purge-and-trap sampling to avoid loss during preparation .
Q. How should researchers design studies to evaluate this compound’s role in arsenic biogeochemical cycles?
- Experimental Design : Mesocosm experiments simulate soil-water systems, with controlled variables (pH, organic matter, microbial activity). Stable isotope probing (SIP) identifies microbial communities driving methylation/demethylation .
- Data Integration : Combine geochemical data (e.g., Eh, pH) with metagenomics to correlate this compound fluxes with microbial gene expression .
Tables for Key Data Synthesis
Guidance for Contradiction Analysis
- Step 1 : Identify the principal contradiction (e.g., conflicting toxicity data) and subordinate factors (e.g., model organism variability) .
- Step 2 : Apply dialectical analysis to assess whether contradictions arise from methodological differences (e.g., detection limits) or mechanistic unknowns .
- Step 3 : Design targeted experiments to isolate variables (e.g., single-cell vs. whole-organism studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
